molecular formula C28H27N7O2S2 B2845201 Sirt2-IN-1

Sirt2-IN-1

Cat. No.: B2845201
M. Wt: 557.7 g/mol
InChI Key: YWLNYZXFIAFWSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sirt2-IN-1 is a chemical compound known for its role as an inhibitor of the enzyme sirtuin 2. Sirtuin 2 is a protein deacylase enzyme that removes acetyl groups and longer chain acyl groups from post-translationally modified lysine residues. This enzyme is involved in various biological functions, including cell division, proliferation, and regulation of microtubular proteins such as alpha-tubulin . This compound has gained attention for its potential therapeutic applications in neurodegenerative diseases and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sirt2-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route includes the use of a para-substituted phenyl ring at the C3 position of a 1,2,4-oxadiazole scaffold and an omega-haloalkyl chain at the C5 position . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing waste and production costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the required specifications.

Chemical Reactions Analysis

Types of Reactions

Sirt2-IN-1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen atoms.

    Reduction: Involves the addition of hydrogen atoms or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.

Mechanism of Action

Sirt2-IN-1 exerts its effects by inhibiting the activity of sirtuin 2. This inhibition prevents the deacetylation of lysine residues on target proteins, leading to the accumulation of acetylated proteins. The molecular targets of this compound include alpha-tubulin and other microtubular proteins, which play a crucial role in cell division and proliferation . The pathways involved in its mechanism of action include the regulation of cell cycle progression and apoptosis .

Properties

IUPAC Name

N-[5-[[3-[(1-benzyltriazol-4-yl)methoxy]phenyl]methyl]-1,3-thiazol-2-yl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N7O2S2/c1-19-11-20(2)31-28(30-19)38-18-26(36)32-27-29-14-25(39-27)13-22-9-6-10-24(12-22)37-17-23-16-35(34-33-23)15-21-7-4-3-5-8-21/h3-12,14,16H,13,15,17-18H2,1-2H3,(H,29,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLNYZXFIAFWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)OCC4=CN(N=N4)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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